1-(6-Bromopyridin-3-YL)ethanamine
Description
Properties
CAS No. |
1060811-56-4 |
|---|---|
Molecular Formula |
C7H9BrN2 |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3 |
InChI Key |
COGGCXWSBTVYEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-3-YL)ethanamine typically involves the bromination of pyridine derivatives followed by the introduction of the ethylamine group. One common method is the bromination of 3-ethylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridin-3-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is 1-(6-Bromo-pyridin-3-YL)-acetaldehyde.
Reduction: The major product is this compound.
Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide results in 1-(6-Methoxy-pyridin-3-YL)-ethylamine.
Scientific Research Applications
1-(6-Bromopyridin-3-YL)ethanamine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The bromine atom and ethylamine group allow the compound to bind to enzymes and receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues differ in bromine positioning, substituent groups, or stereochemistry, influencing their physicochemical and biological properties:
Physicochemical Properties
- Solubility : Hydrochloride salts exhibit higher aqueous solubility than free bases, advantageous for biological assays .
- Stability : Bromine at position 6 confers greater stability under basic conditions compared to analogues with bromine at position 2 .
- Stereochemical Impact: The (S) -enantiomer shows higher binding affinity to adenosine receptors than the (R) -form, highlighting the role of chirality in drug design .
Q & A
Q. What are the recommended synthetic routes for 1-(6-Bromopyridin-3-yl)ethanamine?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves:
Bromination : Introduce bromine at the 6-position of pyridine derivatives using NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 80°C) .
Amination : React 6-bromo-3-pyridinecarbaldehyde with hydroxylamine followed by reduction (e.g., using NaBH₄ or LiAlH₄) to yield the primary amine .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Key Parameters:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, DMF, 80°C | 75% | 90% |
| Amination | NH₂OH·HCl, NaBH₄, MeOH | 65% | 85% |
Q. How should researchers purify and characterize this compound?
Methodological Answer:
- Purification :
- Liquid-Liquid Extraction : Separate impurities using dichloromethane and aqueous NaOH.
- Column Chromatography : Use silica gel with a gradient of ethyl acetate (5–20%) in hexane.
- Characterization :
- NMR : Confirm structure via NMR (e.g., δ 8.3 ppm for pyridinium protons) and NMR (δ 120–150 ppm for aromatic carbons) .
- Mass Spectrometry : ESI-MS m/z [M+H]⁺ = 215.0 (calc. 215.05) .
- ATR-FTIR : Identify NH₂ stretches (~3350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Advanced Research Questions
Q. What computational methods predict the reactivity and electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) is recommended:
Geometry Optimization : Calculate equilibrium structures using Gaussian 12.
Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
Solvent Effects : Include polarizable continuum models (PCM) for solvent interactions .
Example Data:
| Property | B3LYP/6-311+G(d,p) | Experimental |
|---|---|---|
| HOMO (eV) | -6.2 | - |
| LUMO (eV) | -1.8 | - |
| Dipole Moment (D) | 3.5 | - |
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR with DFT-simulated spectra (e.g., using ORCA or NWChem).
- X-ray Crystallography : Resolve ambiguities in structure via single-crystal analysis (SHELXL refinement) .
- Isotopic Labeling : Use -labeled analogs to confirm NH₂ group assignments in complex spectra .
Q. What is the role of this compound as a ligand in coordination chemistry?
Methodological Answer: The amine and pyridine groups act as chelating sites for transition metals:
Complex Synthesis : React with Cu(II) or Pd(II) salts in ethanol under inert atmosphere.
Characterization :
- UV-Vis : Monitor d-d transitions (e.g., Cu complexes at ~600 nm).
- Magnetic Susceptibility : Assess metal center oxidation states.
Applications : Catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd complexes .
Example Coordination Modes:
| Metal | Coordination Geometry | Application |
|---|---|---|
| Cu(II) | Square planar | Oxidation catalysis |
| Pd(II) | Tetrahedral | C-C bond formation |
Q. How to design derivatives of this compound for enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Modify the bromine substituent (e.g., replace with -CF₃ or -CN) to alter lipophilicity .
- Introduce chiral centers (e.g., (R)- or (S)-isomers) via asymmetric synthesis .
- Assays :
- In Vitro : Test dopamine receptor binding affinity (IC₅₀) using radioligand displacement.
- ADMET : Predict pharmacokinetics via SwissADME or ProTox-II.
Derivative Data:
| Derivative | IC₅₀ (nM) | LogP |
|---|---|---|
| 6-CF₃ analog | 12 ± 2 | 2.1 |
| (R)-isomer | 8 ± 1 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
